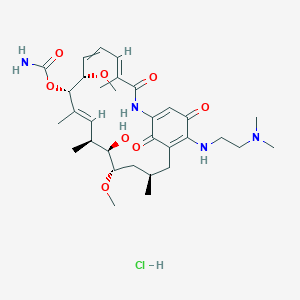
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potent inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth. The modification at the 17th position enhances its solubility and bioavailability, making it a valuable compound in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride involves several steps:
Starting Material: Geldanamycin is used as the starting material.
Demethoxylation: The 17-methoxy group of geldanamycin is removed to yield 17-demethoxygeldanamycin.
Amidation: The 17-demethoxygeldanamycin is then reacted with 2-dimethylaminoethylamine under specific conditions to introduce the 17-N-(2-Dimethylaminoethylamino) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the 17th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in studies involving protein folding and molecular chaperones.
Medicine: Investigated for its potential in cancer therapy due to its inhibitory effects on Hsp90.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
The compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- Geldanamycin
Uniqueness
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is unique due to its enhanced solubility and bioavailability compared to other geldanamycin derivatives. This makes it a more effective inhibitor of Hsp90 and a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C32H49ClN4O8 |
|---|---|
Peso molecular |
653.2 g/mol |
Nombre IUPAC |
[(4E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9?,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 |
Clave InChI |
DFSYBWLNYPEFJK-TUJAHQLKSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)\C)C)O)OC.Cl |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


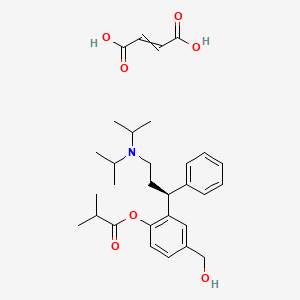
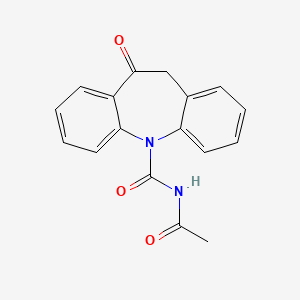
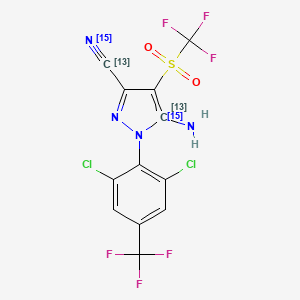
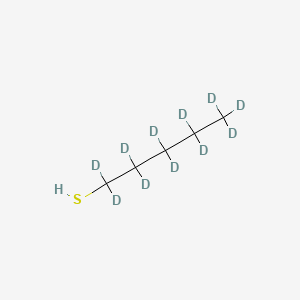
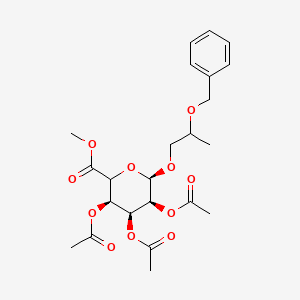






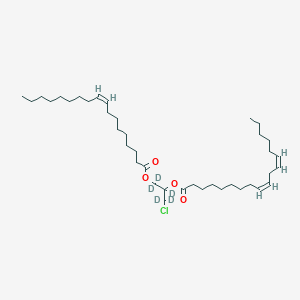

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
